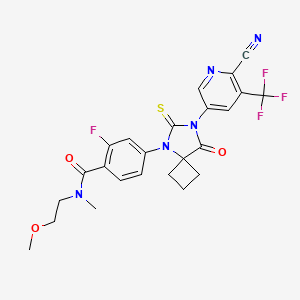
N-(2-methoxyethyl) Apalutamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl) Apalutamide is a derivative of Apalutamide, a next-generation androgen receptor inhibitor. Apalutamide is primarily used in the treatment of non-metastatic castration-resistant prostate cancer and metastatic castration-sensitive prostate cancer . It functions by selectively binding to the androgen receptor and blocking its activity, thereby inhibiting the growth of prostate cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl) Apalutamide involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance production rates and reduce waste .
化学反应分析
Types of Reactions
N-(2-methoxyethyl) Apalutamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
N-(2-methoxyethyl) Apalutamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
作用机制
N-(2-methoxyethyl) Apalutamide exerts its effects by binding to the androgen receptor’s ligand-binding domain. This prevents the receptor from translocating to the nucleus, binding to DNA, and initiating the transcription of androgen-responsive genes. The inhibition of these pathways leads to the suppression of prostate cancer cell growth and proliferation .
相似化合物的比较
Similar Compounds
Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Bicalutamide: A first-generation androgen receptor inhibitor with a similar mechanism of action but lower potency.
Uniqueness
N-(2-methoxyethyl) Apalutamide is unique due to its higher binding affinity to the androgen receptor and its ability to retain full antagonist activity even in the presence of androgen receptor overexpression. This makes it more effective in inhibiting prostate cancer cell growth compared to other similar compounds .
属性
分子式 |
C24H21F4N5O3S |
|---|---|
分子量 |
535.5 g/mol |
IUPAC 名称 |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(2-methoxyethyl)-N-methylbenzamide |
InChI |
InChI=1S/C24H21F4N5O3S/c1-31(8-9-36-2)20(34)16-5-4-14(11-18(16)25)33-22(37)32(21(35)23(33)6-3-7-23)15-10-17(24(26,27)28)19(12-29)30-13-15/h4-5,10-11,13H,3,6-9H2,1-2H3 |
InChI 键 |
DSOHEDKSYJTFLO-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC)C(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


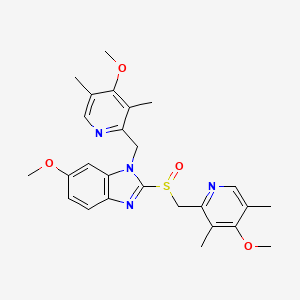
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
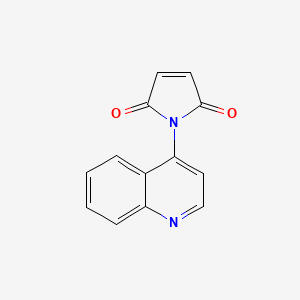
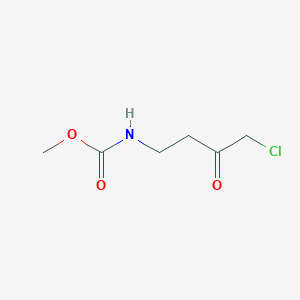
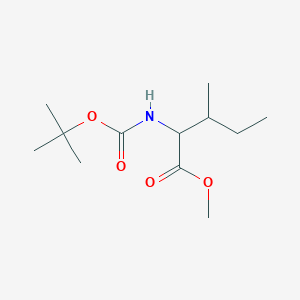
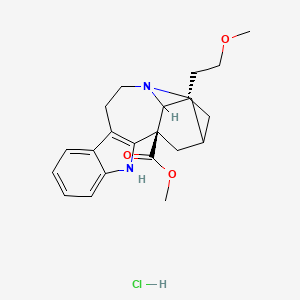
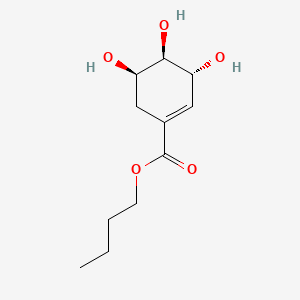
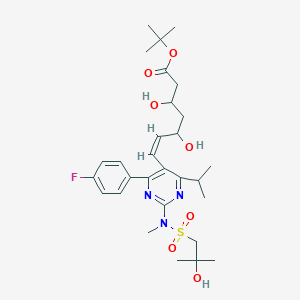
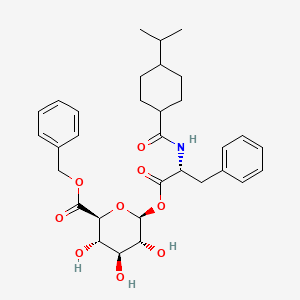
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
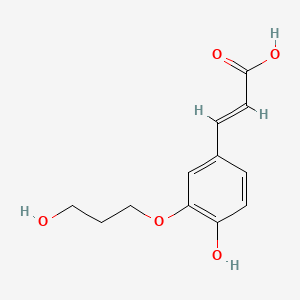
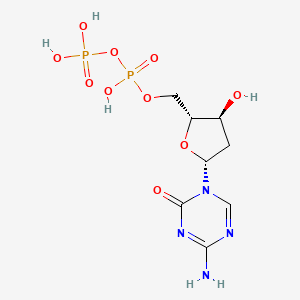

![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
